molecular formula C9H6ClN3O2 B2828358 3-(3-chloro-1H-1,2,4-triazol-5-yl)benzoic acid CAS No. 1219549-02-6

3-(3-chloro-1H-1,2,4-triazol-5-yl)benzoic acid

Cat. No.: B2828358
CAS No.: 1219549-02-6
M. Wt: 223.62
InChI Key: KRNKCMLPKRDEFE-UHFFFAOYSA-N
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Description

3-(3-chloro-1H-1,2,4-triazol-5-yl)benzoic acid is a chemical compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This particular compound is characterized by the presence of a benzoic acid moiety substituted with a 3-chloro-1H-1,2,4-triazol-5-yl group

Mechanism of Action

Target of Action

Compounds with a similar 1,2,4-triazole structure have been reported to exhibit various biological activities, including antimicrobial , antifungal , and anticancer effects . These activities suggest that the compound may interact with multiple targets, potentially including enzymes, receptors, or other proteins involved in these biological processes.

Mode of Action

Other 1,2,4-triazole derivatives have been shown to interact with their targets through various mechanisms, such as inhibiting enzyme activity or stabilizing certain chemical species . The presence of the chloro group and the benzoic acid moiety in the compound may also influence its interaction with its targets.

Biochemical Pathways

Given the reported biological activities of similar 1,2,4-triazole compounds, it is plausible that this compound could affect pathways related to cell growth and proliferation, microbial metabolism, or other processes related to its antimicrobial and anticancer activities .

Result of Action

Similar 1,2,4-triazole compounds have been reported to exhibit cytotoxic activities against various cancer cell lines , suggesting that this compound may also have potential anticancer effects.

Action Environment

The action, efficacy, and stability of 3-(3-chloro-1H-1,2,4-triazol-5-yl)benzoic acid may be influenced by various environmental factors . These could include the pH and temperature of the biological environment, the presence of other molecules or ions, and the specific characteristics of the target cells or organisms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-chloro-1H-1,2,4-triazol-5-yl)benzoic acid typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through the cyclization of appropriate precursors such as hydrazine derivatives and carboxylic acids under acidic or basic conditions.

    Coupling with Benzoic Acid: The final step involves coupling the chlorinated triazole with benzoic acid or its derivatives under suitable conditions, often using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, microwave-assisted synthesis, and other advanced techniques to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(3-chloro-1H-1,2,4-triazol-5-yl)benzoic acid can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom on the triazole ring can be substituted with other nucleophiles such as amines, thiols, or alcohols.

    Oxidation and Reduction: The triazole ring can participate in oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.

    Coupling Reactions: The benzoic acid moiety can be involved in coupling reactions to form esters, amides, and other derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alcohols, often under basic conditions.

    Oxidation and Reduction: Reagents such as hydrogen peroxide, sodium borohydride, or other oxidizing and reducing agents can be used.

    Coupling Reactions: Coupling reagents like EDCI, DCC, or carbodiimides are commonly used under mild conditions.

Major Products Formed

    Substitution Products: Various substituted triazole derivatives.

    Oxidation and Reduction Products: Different oxidation states of the triazole ring.

    Coupling Products: Esters, amides, and other derivatives of benzoic acid.

Scientific Research Applications

3-(3-chloro-1H-1,2,4-triazol-5-yl)benzoic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Utilized in the development of agrochemicals, pharmaceuticals, and specialty chemicals.

Comparison with Similar Compounds

Similar Compounds

  • 5-chloro-2-(4-chloro-1H-1,2,3-triazol-1-yl)benzoic acid
  • 4-(1H-1,2,4-triazol-1-yl)benzoic acid
  • 1,2,4-triazole derivatives with different substituents

Uniqueness

3-(3-chloro-1H-1,2,4-triazol-5-yl)benzoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 3-chloro-1H-1,2,4-triazol-5-yl group enhances its reactivity and potential bioactivity compared to other triazole derivatives.

Properties

IUPAC Name

3-(5-chloro-1H-1,2,4-triazol-3-yl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6ClN3O2/c10-9-11-7(12-13-9)5-2-1-3-6(4-5)8(14)15/h1-4H,(H,14,15)(H,11,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRNKCMLPKRDEFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(=O)O)C2=NNC(=N2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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